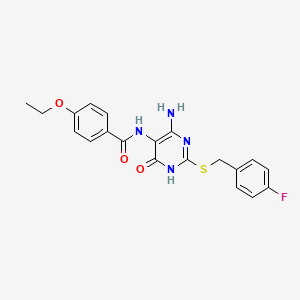

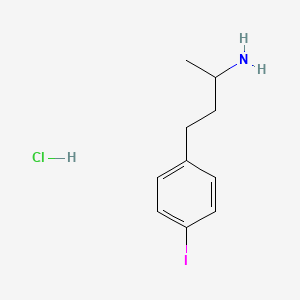

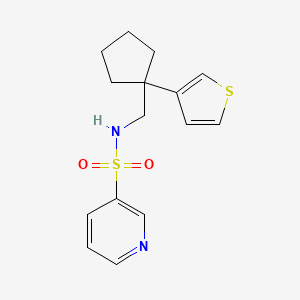

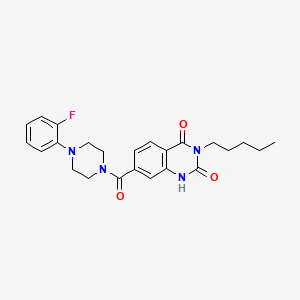

![molecular formula C19H23N3O3S B2990969 N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide CAS No. 294885-65-7](/img/structure/B2990969.png)

N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

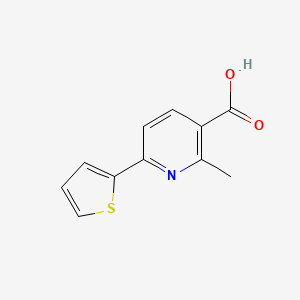

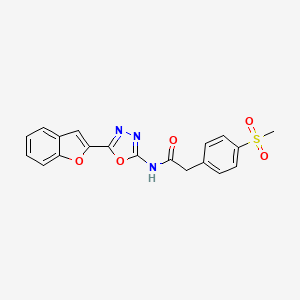

“N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound. It is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .

Synthesis Analysis

The synthesis of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide and its derivatives involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide and its derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown significant antibacterial and antifungal activity, comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Molecular Docking Studies

Molecular docking studies have been conducted using the crystal structure of oxidoreductase enzymes. These studies help in understanding the interaction of the compound with bacterial proteins, which is crucial for designing inhibitors that can block bacterial metabolism .

Anticancer Potential

Coumarins, which are structurally related to this compound, have been reported to exhibit anticancer properties. The inclusion of a piperazine moiety, as seen in this compound, could potentially enhance these properties, making it a candidate for anticancer drug development .

Anti-HIV Activity

Similar compounds have been studied for their potential anti-HIV activity. The structural features of “N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” could be explored to develop new therapeutic agents against HIV .

Anticoagulant Properties

The related coumarin compounds have been known to possess anticoagulant effects. Research into the piperazine derivatives could lead to the development of new anticoagulant drugs, which are essential for preventing blood clots .

Antioxidant and Anti-inflammatory Activity

Compounds with similar structures have shown antioxidant and anti-inflammatory activities. This compound could be investigated further to assess its efficacy in treating oxidative stress and inflammation-related conditions .

Role in Drug Discovery

The compound’s structure, featuring a benzylpiperazine moiety, has drawn attention in drug discovery due to its potential to improve bioactivity. It could serve as a scaffold for the development of drugs with enhanced pharmacological profiles .

Human Carbonic Anhydrase Inhibitor

It has been designed as an effective inhibitor of human carbonic anhydrase, which is involved in various physiological processes. The compound could be used to develop selective inhibitors for different isoforms of this enzyme, which is relevant in conditions like glaucoma, epilepsy, and cancer .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-16(23)20-18-7-9-19(10-8-18)26(24,25)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYRIUKFVOLMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)

![(4-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2990890.png)

![2-{[3-chloro-2-(2-methoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2990896.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2990898.png)

![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)

![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)